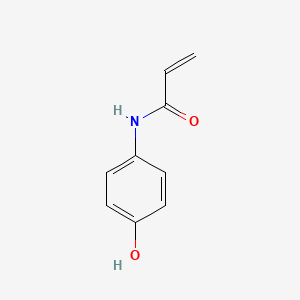

N-(4-Hydroxyphenyl)acrylamide

Description

Significance of Acrylamide (B121943) Derivatives in Modern Chemical and Biological Sciences

Acrylamide and its derivatives are a class of organic compounds that have garnered considerable interest in both chemical and biological research. The acrylamide moiety is a key structural feature in numerous molecules with a wide array of biological activities. ekb.eg These derivatives are recognized as valuable components in the design of new therapeutic agents, with applications including antitumor, anti-inflammatory, antiviral, and antibacterial agents. ekb.eg

In polymer science, acrylamide derivatives are fundamental monomers for the synthesis of polyacrylamides. These polymers are widely used as flocculants in water treatment, as thickening agents, and in the creation of hydrogels for various applications. wikipedia.orgvulcanchem.com The versatility of the acrylamide group allows for the synthesis of polymers with tailored properties.

Research Trajectories and Academic Importance of N-(4-Hydroxyphenyl)acrylamide

The research interest in N-(4-Hydroxyphenyl)acrylamide stems from its dual functionality. The acrylamide group can undergo polymerization, making it a useful monomer for creating functional polymers and hydrogels. ontosight.aivulcanchem.com The hydroxyl group on the phenyl ring provides a site for further chemical modification and can participate in hydrogen bonding, influencing the material's properties. ontosight.airesearchgate.net

Current research is actively exploring its potential in several areas:

Polymer Chemistry: N-(4-Hydroxyphenyl)acrylamide is used as a monomer in the synthesis of water-soluble polymers and as a cross-linking agent in the formation of hydrogels. vulcanchem.com These hydrogels have potential applications in drug delivery systems and tissue engineering. vulcanchem.com Researchers are also investigating the self-assembly of its homopolymers and copolymers. researchgate.net

Biological and Medicinal Chemistry: The compound and its derivatives have been studied for their potential biological activities, including antioxidant, anti-inflammatory, and anticancer properties. ontosight.ai The phenolic hydroxyl group is a key feature that can contribute to antioxidant activity by neutralizing free radicals. ontosight.ai

Corrosion Inhibition: Recent studies have explored the use of N-(4-Hydroxyphenyl)acrylamide derivatives as effective corrosion inhibitors for metals in acidic environments. mdpi.comdntb.gov.ua

The academic importance of N-(4-Hydroxyphenyl)acrylamide lies in its role as a versatile platform for developing new materials and potential therapeutic agents. Its synthesis from readily available starting materials further enhances its appeal for research and development. evitachem.com

Historical Context of N-(4-Hydroxyphenyl)acrylamide Research

While the broader field of acrylamide chemistry has a long history, significant research specifically focused on N-(4-Hydroxyphenyl)acrylamide and its unique properties is a more recent development. Early interest in acrylamide derivatives was largely driven by their application in polymer synthesis. wikipedia.org The discovery of acrylamide in some cooked foods in 2002 spurred extensive research into the biological effects of acrylamide and its derivatives. wikipedia.org

More targeted investigations into N-(4-Hydroxyphenyl)acrylamide have gained momentum as researchers recognized the potential of its functional hydroxyphenyl group. A notable study in 2006 detailed the synthesis and X-ray crystal structure of the compound, providing fundamental insights into its molecular geometry and intermolecular interactions, which are crucial for crystal engineering and material design. researchgate.net Since then, research has expanded to explore its copolymerization with other monomers and its application in advanced materials and biological systems. researchgate.netnih.gov

Interactive Data Table: Properties of N-(4-Hydroxyphenyl)acrylamide

| Property | Value | Source |

| Molecular Formula | C9H9NO2 | ontosight.ainih.gov |

| Molecular Weight | 163.17 g/mol | nih.gov |

| Appearance | White to off-white solid | evitachem.com |

| Melting Point | Approximately 135-136°C | vulcanchem.com |

| Solubility | Soluble in organic solvents like ethanol (B145695), methanol, acetone (B3395972), and dimethyl sulfoxide; limited solubility in water. | evitachem.comvulcanchem.com |

| CAS Number | 34443-04-4 | vulcanchem.com |

Structure

3D Structure

Properties

IUPAC Name |

N-(4-hydroxyphenyl)prop-2-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO2/c1-2-9(12)10-7-3-5-8(11)6-4-7/h2-6,11H,1H2,(H,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POVITWJTUUJBNK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(=O)NC1=CC=C(C=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00188014 | |

| Record name | Acrylanilide, 4'-hydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00188014 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34443-04-4 | |

| Record name | N-(4-Hydroxyphenyl)acrylamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=34443-04-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acrylanilide, 4'-hydroxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034443044 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acrylanilide, 4'-hydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00188014 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(4-hydroxyphenyl)acrylamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.282 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies and Derivatization Strategies for N 4 Hydroxyphenyl Acrylamide

Amidation Reactions for N-(4-Hydroxyphenyl)acrylamide Synthesis

Amidation, the formation of an amide bond, is the cornerstone of N-(4-Hydroxyphenyl)acrylamide synthesis. This typically involves the reaction between 4-aminophenol (B1666318) and a suitable acrylic acid derivative. The choice of reactants and the reaction conditions are critical to ensure high yields and to prevent unwanted side reactions, such as polymerization of the acrylamide (B121943) double bond or reaction at the hydroxyl group of 4-aminophenol.

Condensation of 4-Aminophenol with Acrylic Acid Derivatives

The direct condensation of 4-aminophenol with derivatives of acrylic acid is a primary route to N-(4-Hydroxyphenyl)acrylamide. The reactivity of the acrylic acid derivative and the reaction conditions are key factors in the success of this approach.

Acryloyl chloride is a highly reactive acylating agent frequently used for the synthesis of N-(4-Hydroxyphenyl)acrylamide. The reaction involves the nucleophilic attack of the amino group of 4-aminophenol on the carbonyl carbon of acryloyl chloride. ontosight.aievitachem.com This process is typically conducted in the presence of a base to neutralize the hydrochloric acid byproduct, which would otherwise protonate the unreacted amine, rendering it non-nucleophilic. evitachem.com

Commonly employed bases include triethylamine (B128534) and sodium carbonate. evitachem.comprepchem.com The reaction is often carried out in solvents like dichloromethane, acetone (B3395972), or a mixture of tetrahydrofuran (B95107) and water at controlled temperatures, ranging from 0°C to room temperature, to manage the exothermic nature of the reaction and minimize side reactions. evitachem.com For instance, one method describes adding a solution of acryloyl chloride in benzene (B151609) to a mixture of 2,6-di-tert-butyl-4-aminophenol and sodium carbonate in benzene at a temperature between 19°C and 38°C. prepchem.com

Table 1: Synthesis of N-(4-Hydroxyphenyl)acrylamide using Acryloyl Chloride

| Starting Materials | Base | Solvent | Temperature | Findings | Reference |

|---|---|---|---|---|---|

| 4-Aminophenol, Acryloyl Chloride | Triethylamine | Dichloromethane or Acetone | Room Temperature to 50°C | Direct amide formation is a common method. | evitachem.com |

| 2,6-di-tert-butyl-4-aminophenol, Acryloyl Chloride | Sodium Carbonate | Benzene | 19-38°C | A specific example of the synthesis methodology. | prepchem.com |

Methacrylic anhydride (B1165640) presents an alternative to the more reactive and corrosive acryloyl chloride. Its reaction with 4-aminophenol is a selective amidation process. kpi.ua The anhydride is more inclined to react with the basic amino group of 4-aminophenol rather than the acidic phenolic hydroxyl group, which helps in avoiding the formation of ester byproducts. kpi.ua

This reaction is often performed at low temperatures (e.g., 0°C) in a suitable solvent like acetone. kpi.ua One study detailed the dropwise addition of a methacrylic anhydride solution in acetone to a solution of purified 4-aminophenol in dry acetone under a nitrogen atmosphere. After three hours of reaction, the solvent was removed, and the product was purified. kpi.ua This method offers a more controlled and selective synthesis of the desired N-substituted acrylamide.

Table 2: Synthesis of N-(4-Hydroxyphenyl)methacrylamide using Methacrylic Anhydride

| Starting Materials | Solvent | Temperature | Reaction Time | Yield | Reference |

|---|

Role of Coupling Agents in Amidation Processes

Coupling agents are instrumental in facilitating amide bond formation, particularly when less reactive starting materials are used or when mild reaction conditions are required. They activate the carboxylic acid component, making it more susceptible to nucleophilic attack by the amine.

Carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) are widely used coupling agents in organic synthesis. researchgate.netinterchim.fr They react with a carboxylic acid to form a highly reactive O-acylisourea intermediate, which then readily reacts with an amine to form the amide bond. interchim.fr

While DCC is effective, the byproduct, dicyclohexylurea (DCU), is largely insoluble in many organic solvents, which can simplify purification by filtration in solution-phase synthesis but makes it unsuitable for solid-phase synthesis. researchgate.netanalis.com.my EDCI, being water-soluble, offers an advantage in that its urea (B33335) byproduct can be easily removed by aqueous extraction. interchim.frpeptide.com The choice between DCC and EDCI often depends on the specific reaction conditions and the solubility of the final product. analis.com.my

To improve the efficiency of coupling reactions, catalytic enhancers are often added. 4-(Dimethylamino)pyridine (DMAP) is a highly effective acylation catalyst. academie-sciences.fr It acts as an acyl transfer agent by reacting with the activated carboxylic acid intermediate to form a highly reactive acylpyridinium species, which is then more readily attacked by the amine. nih.gov DMAP is often used in catalytic amounts in conjunction with carbodiimides for esterification and amidation reactions. kpi.uapeptide.com

Piperidine is another base that can be used as a catalyst, particularly in condensation reactions like the Knoevenagel-type condensation to form acrylamide derivatives. mdpi.comnih.gov For instance, it has been used to catalyze the reaction between an acetamide (B32628) derivative and an aldehyde in refluxing ethanol (B145695) to yield an acrylamide. mdpi.comnih.gov

Table 3: Catalytic Enhancers in Amidation and Related Reactions

| Catalyst | Reaction Type | Function | Reference |

|---|---|---|---|

| 4-(Dimethylamino)pyridine (DMAP) | Acylation/Esterification | Acts as an acyl transfer agent, forming a highly reactive intermediate. | kpi.uaacademie-sciences.frnih.gov |

Optimization of Reaction Conditions for Enhanced Yield and Purity

The successful synthesis of N-(4-Hydroxyphenyl)acrylamide relies heavily on the meticulous control of reaction parameters. Optimization of these conditions is paramount to maximize product yield and ensure high purity by minimizing the formation of side products. Key factors that are typically manipulated include the selection of an appropriate solvent system, precise temperature control, maintenance of an inert atmosphere, and the careful adjustment of stoichiometric ratios of reactants.

Solvent System Selection (e.g., DMF, Anhydrous Acetone, Anhydrous Tetrahydrofuran, Ethanol)

The choice of solvent is critical as it influences reactant solubility, reaction rate, and the stability of intermediates and products. For the synthesis of N-(4-Hydroxyphenyl)acrylamide and structurally similar amides, a range of polar aprotic and protic solvents have been utilized.

Anhydrous Acetone: Acetone is another effective solvent for this type of synthesis. kpi.ua For instance, the preparation of the intermediate N-(4-hydroxyphenyl)methacrylamide is successfully carried out in dry acetone. kpi.ua N-(4-Hydroxyphenyl)acrylamide itself is reported to be soluble in acetone, which supports its use as a reaction medium. vulcanchem.com

Ethanol: As a protic solvent, ethanol can also be used, particularly in reactions that may be less sensitive to hydrolysis or when different activating agents are used. vulcanchem.com N-(4-Hydroxyphenyl)acrylamide's solubility in ethanol makes it a viable option for both reaction and recrystallization processes. vulcanchem.com

N,N-Dimethylformamide (DMF): DMF is a polar aprotic solvent with a high boiling point, which can be advantageous for reactions requiring elevated temperatures. It is often used in peptide coupling and other amidation reactions due to its excellent solvating properties for a wide range of organic molecules. unimi.it

The selection among these solvents often depends on the specific synthetic route and reactants being used. For instance, reactions involving highly moisture-sensitive intermediates like acryloyl chloride necessitate the use of anhydrous solvents like THF or acetone. kpi.ua

| Solvent System | Type | Rationale for Use |

| Anhydrous Tetrahydrofuran (THF) | Polar Aprotic | Good for dissolving reactants in amide coupling; prevents hydrolysis of acyl chlorides. |

| Anhydrous Acetone | Polar Aprotic | Effective for selective amidation reactions; product is soluble in it. kpi.uavulcanchem.com |

| Ethanol | Polar Protic | Viable for less moisture-sensitive reactions and for purification by recrystallization. vulcanchem.com |

| N,N-Dimethylformamide (DMF) | Polar Aprotic | Excellent solvating power; suitable for reactions requiring higher temperatures. unimi.it |

Temperature Control and Inert Atmosphere

Maintaining an optimal temperature is crucial for controlling the reaction rate and selectivity. For the acylation of 4-aminophenol with acryloyl chloride or its derivatives, reactions are often initiated at low temperatures (e.g., 0–5 °C) to manage the exothermic nature of the reaction and minimize the formation of side products. Following the initial addition, the reaction may be allowed to proceed at room temperature. In other synthetic variations, reflux temperatures may be employed to drive the reaction to completion, although this can sometimes lead to increased byproducts. scielo.br

The use of an inert atmosphere, typically nitrogen or argon, is a standard practice in syntheses involving air- or moisture-sensitive reagents. google.comcambridge.org This is particularly important when working with acyl chlorides to prevent hydrolysis and with phenolic compounds that can be susceptible to oxidation, especially at elevated temperatures. google.com Performing reactions under an inert atmosphere ensures the integrity of the reactants and contributes to higher purity of the final product. cambridge.orgnih.gov

Stoichiometric Ratio Influence on Reaction Efficiency

The molar ratio of the reactants significantly impacts the efficiency and completeness of the reaction. In the synthesis of related N-phenyl amides, it is common to use a slight excess of the acylating agent (e.g., 1.2 equivalents of cinnamoyl chloride to 1 equivalent of 4-aminophenol) to ensure that the amine is fully consumed.

The stoichiometry of the base used to neutralize the acid byproduct (e.g., HCl from an acyl chloride reaction) is also critical. Typically, a base like triethylamine is used in at least a stoichiometric amount relative to the acid produced. Often, a slight excess or even two equivalents are used to ensure the reaction medium remains basic and to drive the equilibrium towards product formation. For example, a procedure for a similar compound specifies using 2.0 equivalents of triethylamine relative to the acyl chloride.

In polymerization reactions involving related monomers, the molar ratio of template to functional monomer to cross-linker is a key determinant of the final polymer's properties. For instance, a ratio of 1:3:15 for template:monomer:cross-linker has been reported. acs.org While this is for a polymerization process, it highlights the importance of precise stoichiometric control in reactions involving these types of monomers.

Alternative Synthetic Routes to N-(4-Hydroxyphenyl)acrylamide and its Precursors

While the direct acylation of 4-aminophenol is a primary route, alternative strategies exist for the synthesis of N-(4-Hydroxyphenyl)acrylamide and its precursors, offering different advantages in terms of starting materials and reaction pathways.

Chalcone (B49325) Intermediate Routes and Subsequent Functionalization

Chalcones, or 1,3-diaryl-2-propen-1-ones, are versatile intermediates in organic synthesis, often prepared via a Claisen-Schmidt condensation between an acetophenone (B1666503) and a benzaldehyde (B42025) derivative. ekb.egresearchgate.net These α,β-unsaturated carbonyl systems can be functionalized to produce a variety of heterocyclic and open-chain compounds. ekb.eg

A synthetic strategy can be envisioned where a chalcone bearing a hydroxyl group on one aromatic ring and a suitable functional group on the other is used as a precursor. For instance, a chalcone could be synthesized and then subjected to reactions that transform the α,β-unsaturated carbonyl system into the desired acrylamide structure. While not a direct route to N-(4-Hydroxyphenyl)acrylamide itself, the principles of chalcone chemistry are widely applied to create complex amide derivatives. ekb.egnih.gov For example, chalcone amides are synthesized by first preparing a chalcone intermediate which is then reacted with an amine. nih.gov This approach allows for modular synthesis where different aromatic amines can be coupled to a chalcone backbone.

Reaction of 4-Hydroxyphenylacetic Acid with Acrylonitrile

An alternative pathway for the synthesis of N-(4-Hydroxyphenyl)acrylamide involves the reaction of 4-hydroxyphenylacetic acid with acrylonitrile. vulcanchem.com This method represents a different approach to forming the amide bond and incorporating the acryloyl group. The reaction requires careful control of conditions and the use of a catalyst to proceed efficiently. vulcanchem.com This route avoids the use of the more reactive and moisture-sensitive acryloyl chloride. The synthesis of 4-hydroxyphenylacetic acid itself can be achieved through various methods, such as the saponification of 4-methoxyphenylacetonitrile (B141487) followed by ether cleavage, or via the Willgerodt-Kindler reaction of 4-hydroxyacetophenone. google.com

Targeted Derivatization of N-(4-Hydroxyphenyl)acrylamide

The strategic modification of N-(4-hydroxyphenyl)acrylamide allows for the development of novel molecules with tailored properties. Derivatization can target the acrylamide moiety, the phenolic hydroxyl group, or the aromatic ring, opening avenues to a diverse range of functionalized compounds. Advanced synthetic methodologies are employed to achieve these transformations with precision and efficiency.

Synthesis of Substituted Acrylamide Derivatives

A key strategy for derivatizing N-(4-hydroxyphenyl)acrylamide involves reactions that modify the core acrylamide structure, often by introducing substituents at the α- or β-position of the vinyl group. One common approach is the Knoevenagel condensation, which can be used to synthesize α-cyano substituted acrylamide derivatives.

In this type of synthesis, a precursor like 2-cyano-N-(4-hydroxyphenyl)acetamide is reacted with various aldehydes in the presence of a basic catalyst, such as piperidine, under reflux conditions. nih.gov This reaction leads to the formation of a new carbon-carbon double bond and the introduction of a substituent from the aldehyde onto the acrylamide backbone. For instance, reacting the acetamide precursor with benzaldehyde yields 2-cyano-N-(4-hydroxyphenyl)-3-phenylacrylamide. nih.gov Similarly, using 4-methoxybenzaldehyde (B44291) as the reactant results in 2-cyano-N-(4-hydroxyphenyl)-3-(4-methoxyphenyl)acrylamide. nih.gov These derivatives have been investigated for various industrial applications. nih.gov The synthesized compounds are typically purified by crystallization and characterized using methods like Fourier-transform infrared spectroscopy (FTIR), proton nuclear magnetic resonance (¹H-NMR), and mass spectrometry (MS) to confirm their structures. nih.gov

Another complex derivative, (E)-2-cyano-N-(2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)ethyl)-3-(4-hydroxyphenyl)acrylamide (CHC-Mal), has been synthesized for specialized applications in analytical chemistry. researchgate.netnih.govacs.org This molecule acts as a derivatization reagent for the detection of free thiol groups in biological samples using mass spectrometry imaging. researchgate.netnih.gov

Table 1: Synthesis of Substituted Acrylamide Derivatives

| Product | Starting Materials | Catalyst | Reaction Conditions |

| 2-Cyano-N-(4-hydroxyphenyl)-3-phenylacrylamide | 2-Cyano-N-(4-hydroxyphenyl)acetamide, Benzaldehyde | Piperidine | Reflux in ethanol for 1 hour |

| 2-Cyano-N-(4-hydroxyphenyl)-3-(4-methoxyphenyl)acrylamide | 2-Cyano-N-(4-hydroxyphenyl)acetamide, 4-Methoxybenzaldehyde | Piperidine | Reflux in ethanol for 1 hour |

Aza-Michael Addition for Conjugate Formation (e.g., Chitosan (B1678972) Conjugates)

The Aza-Michael addition is a powerful and versatile reaction for forming carbon-nitrogen bonds, and it represents a key strategy for creating conjugates of N-(4-hydroxyphenyl)acrylamide and its derivatives. researchgate.net This reaction involves the conjugate addition of an amine nucleophile to the electron-deficient α,β-unsaturated carbonyl system of the acrylamide. researchgate.netnih.gov It is a widely used method for modifying biomolecules, such as the polysaccharide chitosan, to impart new functionalities. researchgate.net

A notable application is the synthesis of chitosan-N-(4-hydroxyphenyl)methacrylamide conjugates (CSNHMA). researchgate.net In this process, the primary amine groups along the chitosan backbone act as nucleophiles, attacking the activated double bond of N-(4-hydroxyphenyl)methacrylamide (a close analogue of the target compound). researchgate.net This reaction is typically carried out in a solvent like ethanol and results in a new biopolymer that combines the desirable properties of chitosan (biocompatibility, biodegradability) with those of the phenolic acrylamide. researchgate.net The resulting conjugate possesses a highly porous network structure. researchgate.net

The efficiency of the Aza-Michael reaction can be influenced by the reaction conditions. Studies on related acrylamide systems have shown that the reaction proceeds at a higher rate in solvent systems that contain water, such as methanol/water mixtures. nih.gov The reaction is governed by factors including the solvent, the nature of the amine, and the solubility of the intermediates. nih.gov This method provides a simple and efficient pathway to produce hydrogels and other materials with potential for biomedical applications. researchgate.netnih.gov

Table 2: Aza-Michael Addition for Conjugate Formation

| Nucleophile | Acrylamide Derivative | Solvent | Product Type |

| Chitosan | N-(4-hydroxyphenyl)methacrylamide | Ethanol | Chitosan-acrylamide conjugate |

| Piperazine | 3,2-Hydroxypyridinone (HOPO) acrylamide | Methanol/Water | Bis-HOPO chelator |

| 1,4,7-Triazacyclononane | 3,2-Hydroxypyridinone (HOPO) acrylamide | Methanol/Water | Tris-HOPO chelator |

Advanced Analytical and Spectroscopic Characterization of N 4 Hydroxyphenyl Acrylamide

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural elucidation of N-(4-Hydroxyphenyl)acrylamide, providing precise information about the proton and carbon framework of the molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectral Analysis

The ¹H NMR spectrum of N-(4-Hydroxyphenyl)acrylamide provides characteristic signals that confirm the presence of all key proton environments. The vinylic protons of the acrylamide (B121943) group typically appear as a complex set of multiplets due to geminal and cis/trans couplings. The aromatic protons on the para-substituted phenyl ring are expected to present as a pair of doublets, characteristic of an AA'BB' spin system. Furthermore, distinct singlets corresponding to the amide (N-H) and phenolic (O-H) protons are anticipated, which are often broad and can be confirmed by D₂O exchange.

While specific experimental data for the parent compound is not detailed in the provided research, analysis of closely related structures, such as (E)-N-(1-benzylpiperidin-4-yl)-3-(4-hydroxyphenyl)acrylamide, shows the aromatic and vinylic protons in predictable regions. rsc.org For example, in a derivative, the vinyl protons (CH=CH) were observed as doublets at approximately 6.57 ppm and 7.40 ppm. rsc.org Based on general principles and data from analogous compounds, the expected proton signals for N-(4-Hydroxyphenyl)acrylamide are summarized below.

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity |

|---|---|---|

| Vinylic Protons (-CH=CH₂) | ~ 5.7 - 6.5 | dd (doublet of doublets) |

| Aromatic Protons (ortho to -NH) | ~ 7.4 - 7.6 | d (doublet) |

| Aromatic Protons (ortho to -OH) | ~ 6.7 - 6.9 | d (doublet) |

| Amide Proton (-NH-) | ~ 9.8 - 10.2 (Broad) | s (singlet) |

| Hydroxyl Proton (-OH) | ~ 9.0 - 9.5 (Broad) | s (singlet) |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectral Analysis

The ¹³C NMR spectrum provides complementary information, identifying all unique carbon atoms in the molecule. The spectrum for N-(4-Hydroxyphenyl)acrylamide is available in scientific databases such as SpectraBase. nih.gov Key signals include the carbonyl carbon of the amide group, which is expected in the downfield region. The spectrum also features signals for the four distinct carbons of the para-substituted aromatic ring and the two vinylic carbons. In related N-aryl cinnamamides, the carbonyl carbon appears around 175 ppm, while aromatic and vinylic carbons are observed between 115 and 150 ppm. mdpi.com

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

|---|---|

| Carbonyl Carbon (C=O) | ~ 164 - 166 |

| Aromatic Carbon (C-OH) | ~ 154 - 156 |

| Aromatic Carbon (C-N) | ~ 131 - 133 |

| Vinylic Carbon (-CH=) | ~ 130 - 132 |

| Aromatic Carbons (-CH=, ortho to -NH) | ~ 121 - 123 |

| Vinylic Carbon (=CH₂) | ~ 120 - 122 |

| Aromatic Carbons (-CH=, ortho to -OH) | ~ 115 - 117 |

Mass Spectrometry for Molecular Confirmation and Purity Assessment

Mass spectrometry (MS) techniques are critical for confirming the molecular weight and elemental composition of N-(4-Hydroxyphenyl)acrylamide and for assessing its purity.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is employed to determine the exact mass of the molecule, which in turn confirms its elemental formula. For N-(4-Hydroxyphenyl)acrylamide (C₉H₉NO₂), the calculated monoisotopic mass is 163.063328530 Da. nih.gov An experimental HRMS measurement yielding a mass value extremely close to this calculated value provides unequivocal evidence for the compound's identity and elemental composition. For instance, in the characterization of a related derivative, (E)-N-(1-benzylpiperidin-4-yl)-3-(4-hydroxyphenyl)acrylamide, HRMS data was reported as: HRMS (ESI) m/z 337.1909 [M + H]⁺ (calculated for C₂₁H₂₅N₂O₂, 337.1911), showcasing the high accuracy of the technique. rsc.org

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) can be used for the analysis of N-(4-Hydroxyphenyl)acrylamide, although the technique is more commonly applied to its more volatile parent compound, acrylamide. The NIST Mass Spectrometry Data Center contains a GC-MS spectrum for N-(4-Hydroxyphenyl)acrylamide, which shows a total of 21 peaks and a top peak at an m/z ratio of 108. nih.gov This prominent fragment likely corresponds to the hydroxyphenylamino cation [HOC₆H₄NH]⁺ or a related rearranged ion, formed by the cleavage of the bond between the phenyl ring and the acrylamide moiety. Analysis of underivatized acrylamide by GC-MS can be subject to interferences from food matrices due to the low mass of the fragments. [No specific source found]

Liquid Chromatography-Mass Spectrometry (LC-MS/MS, UPLC-MS)

Liquid Chromatography coupled with tandem mass spectrometry (LC-MS/MS) and Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) are highly sensitive and selective methods for the analysis of acrylamide and its derivatives, particularly in complex samples. nih.govmuc.edu.cn For N-(4-Hydroxyphenyl)acrylamide, the analysis would typically involve separation by reverse-phase chromatography followed by detection using a mass spectrometer.

Using a soft ionization source such as Electrospray Ionization (ESI) in positive mode, the parent ion would be the protonated molecule [M+H]⁺ at an m/z of approximately 164.07. In the tandem MS (MS/MS) stage, this parent ion is fragmented to produce characteristic product ions. This process, often monitored using Multiple Reaction Monitoring (MRM), allows for highly selective quantification and confirmation of the analyte's presence, even at trace levels. nih.gov The method is widely validated for acrylamide in various food matrices, with established protocols for sample extraction and solid-phase extraction (SPE) cleanup to minimize matrix effects. [No specific source found]

Vibrational Spectroscopy: Fourier-Transform Infrared (FT-IR) Spectroscopy

Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful, non-destructive technique used to identify functional groups within a molecule by measuring the absorption of infrared radiation. The resulting spectrum provides a unique molecular "fingerprint."

The FT-IR spectrum of N-(4-hydroxyphenyl)acrylamide exhibits distinct absorption bands that correspond to its key functional groups: the amide (N-H and C=O) and the hydroxyl (O-H) groups. rsc.orgontosight.ai The presence of both a hydroxyl group on the phenyl ring and an amide linkage allows for significant hydrogen bonding, which influences the position and shape of these characteristic peaks. ontosight.ai

Broad absorption bands are typically observed for the N-H and O-H stretching vibrations due to hydrogen bonding. For instance, in related acrylamide derivatives, N-H stretching vibrations are often seen in the range of 3273-3414 cm⁻¹. rsc.orgmdpi.com The carbonyl (C=O) stretch of the amide group, known as the Amide I band, is a strong and sharp peak typically appearing around 1650-1670 cm⁻¹. rsc.orgmdpi.com For example, a reported FT-IR spectrum for a related compound showed a C=O peak at 1656 cm⁻¹. rsc.org The C=C vibration from the acryloyl group is also identifiable in the spectrum. mdpi.com

Interactive Table:

Table 1: Characteristic FT-IR Absorption Frequencies for N-(4-Hydroxyphenyl)acrylamide and Related Compounds| Functional Group | Vibration Type | Typical Wavenumber (cm⁻¹) | Reference |

|---|---|---|---|

| O-H | Stretching | 3369 - 3479 | mdpi.comjocpr.com |

| N-H | Stretching | 3273 - 3414 | rsc.orgmdpi.com |

| C=O (Amide I) | Stretching | 1647 - 1670 | rsc.orgrsc.orgmdpi.com |

Chromatographic Techniques for Purity Profiling and Mixture Analysis

Chromatographic methods are essential for assessing the purity of N-(4-hydroxyphenyl)acrylamide and for analyzing it within complex mixtures. These techniques separate components based on their differential distribution between a stationary and a mobile phase.

High-Performance Liquid Chromatography (HPLC) is the premier method for determining the purity of synthesized N-(4-hydroxyphenyl)acrylamide. By employing a suitable stationary phase (often a C18 column) and an optimized mobile phase, HPLC can effectively separate the target compound from any impurities, starting materials, or by-products. researchgate.nettbzmed.ac.ir

The purity is quantified by integrating the area of the peak corresponding to N-(4-hydroxyphenyl)acrylamide and comparing it to the total area of all peaks in the chromatogram. For many research and commercial applications, purities exceeding 95% or 98% are often required. rsc.orgchemscene.com The development of a robust HPLC method involves optimizing parameters such as the mobile phase composition (e.g., a mixture of water, acetonitrile, and an acid like formic acid), flow rate, and detection wavelength (typically in the UV region, for instance, at 210 nm or 222 nm, where the aromatic ring and conjugated system absorb). researchgate.nettbzmed.ac.ir

Interactive Table:

Table 2: Typical HPLC Purity Data for Acrylamide Derivatives| Compound | Purity (%) | Reference |

|---|---|---|

| (E)-N-(1-benzylpiperidin-4-yl)-3-(4-hydroxyphenyl)acrylamide | 98.55 | rsc.org |

| (E)-N-(1-benzylpiperidin-4-yl)-3-(3,4,5-trimethoxyphenyl)acrylamide | 99.42 | rsc.org |

| (E)-N-(2-(1-benzylpiperidin-4-yl)ethyl)-3-(4-hydroxyphenyl)acrylamide | 97.35 | rsc.org |

X-ray Diffraction for Solid-State Structure and Crystal Engineering

X-ray diffraction (XRD) is an indispensable tool for elucidating the precise three-dimensional arrangement of atoms in the solid state. This technique is fundamental to understanding the crystal structure and for the rational design of new materials, a field known as crystal engineering. researchgate.net

Single crystal X-ray diffraction provides the most definitive structural information for N-(4-hydroxyphenyl)acrylamide. researchgate.netnih.gov By irradiating a single, well-ordered crystal with X-rays, a diffraction pattern is produced that can be mathematically decoded to yield a detailed model of the molecular structure, including bond lengths, bond angles, and intermolecular interactions. researchgate.netdp.tech

Studies have shown that in the crystal lattice, molecules of N-(4-hydroxyphenyl)acrylamide are linked by intermolecular hydrogen bonds. researchgate.net Specifically, O-H···O and N-H···O hydrogen bonds connect the molecules, forming two-dimensional corrugated sheets. researchgate.net This detailed structural insight is crucial for understanding the physical properties of the material.

The data from single crystal X-ray diffraction also allows for a detailed analysis of the molecule's conformation, including the measurement of dihedral angles. researchgate.net The dihedral angle between the mean plane of the acrylamide moiety and the benzene (B151609) ring in N-(4-hydroxyphenyl)acrylamide has been determined to be 11.6 (2)°. researchgate.net This relatively small angle indicates a significant degree of planarity, which is influenced by the conjugation between the amide group and the aromatic ring. researchgate.net The planarity and specific arrangement of functional groups are key factors in crystal engineering, as they dictate how molecules self-assemble in the solid state. researchgate.net

Interactive Table:

Table 3: Crystallographic Data for N-(4-Hydroxyphenyl)acrylamide| Parameter | Value | Reference |

|---|---|---|

| Molecular Formula | C₉H₉NO₂ | researchgate.netnih.gov |

| CCDC Number | 296550 | nih.gov |

| Dihedral Angle (Acrylamide plane to Benzene ring plane) | 11.6 (2)° | researchgate.net |

Investigation of Intermolecular Interactions and Crystal Packing (e.g., Hydrogen Bonding Networks)

The crystal structure of N-(4-Hydroxyphenyl)acrylamide (C9H9NO2) reveals significant insights into its molecular arrangement and the forces governing its solid-state assembly. The molecule is not perfectly planar; the acrylamide moiety and the benzene ring are twisted with respect to each other, exhibiting a dihedral angle of 11.6 (2)°. researchgate.net This non-planar conformation is a key feature of its three-dimensional structure.

The crystal packing is primarily dictated by a network of intermolecular hydrogen bonds. researchgate.netresearchgate.netevitachem.com Specifically, O—H⋯O and N—H⋯O hydrogen bonds are the dominant interactions, linking adjacent molecules together. researchgate.net These interactions create two-dimensional corrugated sheets that are parallel to the ac plane of the crystal lattice. researchgate.net The hydrogen-bonding network is crucial for the stability of the crystal structure. researchgate.net The phenolic hydroxyl group (-OH) and the amide group (-CONH-) act as hydrogen bond donors, while the carbonyl oxygen and the phenolic oxygen act as acceptors. researchgate.netontosight.ai

The rational design and understanding of such hydrogen-bonding interactions are fundamental in crystal engineering, as they allow for the control of molecular self-assembly to create novel materials with specific topologies. researchgate.net

Below is a table detailing the geometry of the hydrogen bonds present in the crystal structure of N-(4-Hydroxyphenyl)acrylamide. researchgate.net

| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) |

| O1—H1···O2i | 0.82 | 1.94 | 2.756 (2) | 171 |

| N1—H1A···O1i | 0.86 | 2.11 | 2.964 (2) | 171 |

| Symmetry code: (i) x, y-1, z |

Morphological and Thermal Characterization of N-(4-Hydroxyphenyl)acrylamide and its Polymers

Scanning Electron Microscopy (SEM)

Scanning Electron Microscopy (SEM) is a powerful technique used to investigate the surface morphology of materials. While specific SEM studies on pure poly(N-(4-Hydroxyphenyl)acrylamide) are not extensively detailed in the reviewed literature, the technique has been widely applied to characterize hydrogels and composites derived from acrylamide and its derivatives. japsonline.comjapsonline.comresearchgate.net

Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is a thermal analysis technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference. It is used to determine thermal transitions of a material, such as the glass transition temperature (Tg), melting point, and crystallization temperature. acs.org

In the context of polymers derived from or related to N-(4-Hydroxyphenyl)acrylamide, DSC has been used to characterize their thermal properties. For a novel methacrylate (B99206) polymer synthesized from (E)-N-(4-hydroxyphenyl)-3-(naphthalene-1-yl)acrylamide, DSC analysis determined a glass transition temperature (Tg) of 135.42 °C. dergipark.org.tr This relatively high Tg was attributed to the bulky naphthol group in the polymer's side chain, which restricts chain flexibility. dergipark.org.tr

DSC studies on hydrogels also provide valuable thermal information. For example, DSC thermograms of poly(Am-co-HPM) hydrogels showed three melting endotherms at 130.22 °C, 187.02 °C, and 296.92 °C. researchgate.net In another study, DSC analysis of transparent flame-retardant hydrogels based on poly(acrylamide-co-acrylic acid) was performed to examine their thermal stability. semanticscholar.org Furthermore, a patent on electropolymerized N-substituted methacrylamide (B166291) derivatives reports the use of DSC to show endothermic peaks on the first scan, confirming thermal reactions between functional groups within the polymer. google.com

| Polymer System | Thermal Transition | Temperature (°C) | Reference |

| Poly((E)-N-(4-hydroxyphenyl)-3-(naphthalene-1-yl)acrylamide) derivative | Glass Transition (Tg) | 135.42 | dergipark.org.tr |

| Poly(Am-co-HPM) Hydrogel | Melting Endotherm 1 | 130.22 | researchgate.net |

| Poly(Am-co-HPM) Hydrogel | Melting Endotherm 2 | 187.02 | researchgate.net |

| Poly(Am-co-HPM) Hydrogel | Melting Endotherm 3 | 296.92 | researchgate.net |

| Poly(4-carboxyphenyl methacrylamide) (thermally initiated) | Glass Transition (Tg) | 200 | google.com |

| Poly(4-carboxyphenyl methacrylamide) (electropolymerized, post-cured) | Glass Transition (Tg) | 300 | google.com |

Dynamic Mechanical Thermal Analysis (DMTA)

Dynamic Mechanical Thermal Analysis (DMTA), also known as Dynamic Mechanical Analysis (DMA), is a technique used to measure the mechanical properties and viscoelastic behavior of materials as a function of temperature, time, and frequency. anton-paar.com It provides information on the storage modulus (E'), representing the elastic response, the loss modulus (E''), representing the viscous response, and the damping factor (tan δ), which is the ratio of E'' to E'. researchgate.netmdpi.com

DMTA is particularly useful for determining the glass transition temperature (Tg) of polymers, which is often identified by the peak of the tan δ curve or the onset of the drop in the storage modulus. mdpi.comtainstruments.com For composites made from electropolymerized cyclic N-substituted methacrylamide derivatives, such as poly(4-carboxyphenylmethacrylamide), DMTA was used to determine their high glass transition temperatures. google.com The analysis showed that after reheating, both the Tg and the storage modulus at the rubbery plateau increased significantly, indicating cross-linking reactions within the polymer matrix. google.com For example, the Tg of electropolymerized and post-cured 4-carboxyphenyl methacrylamide was found to be significantly higher (300 °C) than the same polymer synthesized by thermal initiation (200 °C). google.com This highlights the ability of DMTA to characterize enhancements in the thermomechanical properties of these advanced polymers.

| Polymer Composite | Property | Observation | Reference |

| Poly(4-carboxyphenylmethacrylamide) | Glass Transition (Tg) | Increased significantly after reheating in the DMTA cell. | google.com |

| Poly(4-carboxyphenylmethacrylamide) | Storage Modulus | Increased significantly after reheating in the DMTA cell. | google.com |

| Kenaf Fiber/Epoxy Composite (30 vol.%) | Storage Modulus (E') | Increased from 1540 MPa (plain epoxy) to 6550 MPa. | mdpi.com |

Absence of Specific Research Data Precludes Article Generation

Following a comprehensive search for scientific literature, it has been determined that there is a significant lack of specific research data concerning the chemical reactivity and mechanistic investigations of N-(4-Hydroxyphenyl)acrylamide. The available information is insufficient to generate a thorough, informative, and scientifically accurate article that strictly adheres to the requested outline.

Detailed experimental studies and kinetic data for the radical polymerization, copolymerization strategies, and specific roles of initiators and crosslinking agents for N-(4-Hydroxyphenyl)acrylamide are not present in the accessible scientific literature. While extensive research exists for the parent compound, acrylamide, extrapolating this data would not meet the required standard of scientific accuracy for an article focused solely on N-(4-Hydroxyphenyl)acrylamide.

Furthermore, primary research detailing the oxidation of N-(4-Hydroxyphenyl)acrylamide and the characterization of its potential quinone derivatives could not be located. Without peer-reviewed data on these specific topics, the generation of an authoritative and factual article as per the user's instructions is not possible.

Chemical Reactivity and Mechanistic Investigations of N 4 Hydroxyphenyl Acrylamide

Reactivity with Biological Nucleophiles and Electrophilic Nature

N-(4-Hydroxyphenyl)acrylamide, like other acrylamides, possesses an α,β-unsaturated carbonyl moiety which acts as a soft electrophile. This structural feature makes it susceptible to Michael addition reactions with biological nucleophiles. acs.org The reactivity is influenced by electronic effects of substituents on the molecule. rsc.orgnih.gov The conjugated system of the α,β-unsaturated carbonyl structure results in a delocalized pi-electron system, classifying it as a soft electrophile that reacts preferentially with soft nucleophiles like thiols. nih.gov

Interaction with Glutathione (B108866) (GSH) and Second-Order Degradation Rate Constants

The interaction between N-(4-Hydroxyphenyl)acrylamide and glutathione (GSH) is a significant aspect of its reactivity. As a soft nucleophile, the thiol group of GSH readily reacts with the soft electrophilic center of the acrylamide (B121943) molecule via a Michael addition. acs.orgnih.gov This reaction is often considered a detoxification pathway, but it can also lead to disturbances in the cellular redox balance. acs.org

The rate of this reaction is quantifiable and is described by second-order degradation rate constants (k_GSH). acs.org Studies on various N-arylacrylamides have shown that substituent effects on the aryl ring correlate linearly with reaction rates, following the Hammett correlation. nih.gov The electron-donating or withdrawing nature of these substituents influences the electrophilicity of the β-vinyl carbon and thus the reaction rate. nih.gov While specific kinetic data for N-(4-Hydroxyphenyl)acrylamide is not detailed in the provided results, the general principles governing N-arylacrylamide reactivity apply. For comparison, kinetic parameters for the reaction of the parent compound, acrylamide, with glutathione have been determined. rsc.org

| Parameter | Value |

|---|---|

| k (298 K) | 0.18 ± 0.02 dm³ mol⁻¹ s⁻¹ |

| k (310 K) | 0.25 ± 0.01 dm³ mol⁻¹ s⁻¹ |

| k (315 K) | 0.31 ± 0.04 dm³ mol⁻¹ s⁻¹ |

| ΔH‡ | 33 ± 5 kJ mol⁻¹ |

| ΔS‡ | -152 ± 4 J K⁻¹ mol⁻¹ |

| ΔG‡ (298 K) | 78 ± 4 kJ mol⁻¹ |

Formation of Reactive Oxygen Species (ROS)

The metabolism of acrylamides can contribute to the generation of reactive oxygen species (ROS). One putative metabolite, acrylohydroxamic acid, has been shown to induce oxidative DNA damage through the production of ROS. nih.gov The mechanism involves the generation of hydroxylamine, which can be autoxidized in a cycle involving copper ions (Cu(II)/Cu(I)) and lead to the formation of hydrogen peroxide (H₂O₂). nih.gov Furthermore, the reaction of acrylamides with glutathione, while a detoxification pathway, can deplete cellular GSH levels. This depletion can disrupt the redox balance, making cells more susceptible to damage from reactive oxygen species. acs.org

Non-Reactivity with Hard Nucleophiles (e.g., 2-deoxyguanosine)

In accordance with Pearson's theory of hard and soft acids and bases (HSAB), the soft electrophilic nature of the acrylamide moiety predicts preferential reaction with soft nucleophiles. nih.gov Experimental studies have confirmed this selectivity. Research on a range of (meth)acrylamides demonstrated no reactivity toward the hard biological nucleophile 2-deoxyguanosine over a 24-hour period. acs.orgnih.gov This contrasts with their reactivity towards the soft nucleophile glutathione. acs.orgnih.gov While the parent acrylamide requires metabolic activation to its epoxide metabolite, glycidamide, to react with DNA bases like guanine, the acrylamide moiety itself does not directly react with hard nucleophiles such as the nitrogen atoms in DNA bases. acs.orgnih.gov

Potential for Covalent Adduct Formation with Biomolecules (Proteins, Peptides, DNA Bases)

The electrophilic nature of the acrylamide group facilitates the formation of covalent adducts with various biomolecules, particularly with the nucleophilic side chains of amino acid residues in proteins and peptides. nih.gov Cysteine residues, containing a soft nucleophilic thiol group, are primary targets for Michael addition reactions with acrylamides, leading to irreversible protein modification. nih.govrsc.org This covalent binding has been exploited in the design of targeted covalent inhibitors for enzymes. rsc.orgnih.gov Studies have identified numerous proteins that form adducts with acrylamide on cysteine residues. nih.gov

While direct reaction with DNA bases is not observed, the metabolic product of acrylamide, glycidamide, can form covalent adducts with DNA. nih.gov Glycidamide reacts primarily with the N7 position of 2'-deoxyguanosine. nih.gov

Self-Assembly and Supramolecular Interactions

The molecular structure of N-(4-Hydroxyphenyl)acrylamide, featuring both hydrogen bond donors (-OH, -NH) and acceptors (C=O), enables it to participate in self-assembly and form ordered supramolecular structures. researchgate.net The interplay of these interactions dictates the packing of molecules in the solid state. researchgate.net

Elucidation of Hydrogen Bonding in Self-Assembly

X-ray crystallographic studies of N-(4-Hydroxyphenyl)acrylamide reveal the crucial role of hydrogen bonding in its crystal engineering. researchgate.net The molecules are linked by intermolecular O—H···O and N—H···O hydrogen bonds. The phenolic hydroxyl group (O-H) acts as a hydrogen bond donor to the carbonyl oxygen (C=O) of an adjacent molecule. Simultaneously, the amide group's N-H acts as a donor to the same carbonyl oxygen of another neighboring molecule. This network of hydrogen bonds links the individual molecules into two-dimensional, corrugated sheets that are parallel to the ac plane of the crystal lattice. researchgate.net

| D—H···A | D—H (Å) | H···A (Å) | D···A (Å) | <(DHA) (°) |

|---|---|---|---|---|

| O1—H1A···O2ⁱ | 0.82 | 1.93 | 2.741 (2) | 171 |

| N1—H1···O2ⁱⁱ | 0.86 | 2.11 | 2.964 (2) | 171 |

Symmetry codes: (i) x, y+1, z; (ii) x+1/2, -y+3/2, z-1/2

These directional hydrogen bonds provide precise control over the molecular self-assembly, leading to a well-organized solid-state structure. researchgate.net

Computational Chemistry and Theoretical Modeling of N 4 Hydroxyphenyl Acrylamide

Density Functional Theory (DFT) Calculations for Electronic Structure Analysis

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For N-(4-Hydroxyphenyl)acrylamide, DFT calculations are essential for understanding its molecular geometry, vibrational frequencies, and electronic properties, which are foundational to its chemical behavior. mdpi.com Theoretical calculations, such as those performed using DFT, have become a powerful technique for assessing the structural and spectral properties of organic compounds. mdpi.com Studies on analogous compounds, like chalcones containing a hydroxyphenyl group, reveal that DFT can accurately predict geometric parameters such as bond lengths and angles, which are often in good agreement with experimental data. mdpi.com

The analysis of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is a critical output of DFT calculations. imist.ma The HOMO region, being rich in electrons, indicates the sites susceptible to electrophilic attack, while the LUMO region, being electron-deficient, points to sites for nucleophilic attack. imist.ma For molecules with similar functional groups, the HOMO is often localized over the π-system and electron-donating groups, while the LUMO is distributed over the electron-accepting parts of the molecule. imist.ma The energy difference between HOMO and LUMO, known as the energy gap (ΔE), is a crucial parameter for determining molecular stability and reactivity. mdpi.com

The energies of the frontier molecular orbitals (HOMO and LUMO) are fundamental in predicting the global reactivity of a molecule. ajchem-a.com A small HOMO-LUMO energy gap suggests lower kinetic stability and higher chemical reactivity. mdpi.com From these energies, several quantum chemical descriptors can be calculated to quantify reactivity. mdpi.com The energy of the LUMO is directly related to the electron affinity (EA) and is a key indicator of the molecule's electrophilicity—its ability to accept electrons. ajchem-a.com

Key global reactivity descriptors derived from HOMO and LUMO energies include:

Ionization Potential (IP) : Related to the HOMO energy (IP ≈ -EHOMO).

Electron Affinity (EA) : Related to the LUMO energy (EA ≈ -ELUMO).

Electronegativity (χ) : The average of IP and EA, indicating the power to attract electrons.

Chemical Hardness (η) : Proportional to the HOMO-LUMO gap, it measures resistance to change in electron distribution.

Chemical Softness (S) : The reciprocal of hardness, indicating a molecule's polarizability.

Electrophilicity Index (ω) : Measures the energy stabilization when the system acquires additional electronic charge from the environment. ajchem-a.com

These parameters are crucial for predicting how N-(4-Hydroxyphenyl)acrylamide will interact in various chemical processes, particularly in reactions involving charge transfer. researchgate.net

| Parameter | Formula | Significance |

|---|---|---|

| Ionization Potential (IP) | IP ≈ -EHOMO | Energy required to remove an electron. |

| Electron Affinity (EA) | EA ≈ -ELUMO | Energy released when an electron is added. |

| Energy Gap (ΔE) | ΔE = ELUMO - EHOMO | Indicates chemical reactivity and stability. imist.ma |

| Electronegativity (χ) | χ = (IP + EA) / 2 | Ability to attract electrons. imist.ma |

| Chemical Hardness (η) | η = (IP - EA) / 2 | Resistance to charge transfer. imist.ma |

| Electrophilicity Index (ω) | ω = μ2 / 2η (where μ = -χ) | Propensity to accept electrons. ajchem-a.com |

DFT calculations are also employed to model the adsorption of molecules onto surfaces, providing insights into corrosion inhibition and surface chemistry. For compounds structurally related to N-(4-Hydroxyphenyl)acrylamide, quantum chemical calculations help elucidate their inhibitive effects on metal surfaces. imist.ma The mechanism often involves the transfer of electrons from the molecule to the metal surface (and vice versa), forming a protective adsorbed layer. imist.ma

The fraction of electrons transferred (ΔN) from the inhibitor molecule to the metal surface is a key parameter calculated to describe this interaction. imist.ma Furthermore, local reactivity analysis using tools like Fukui functions and condensed softness indices can identify the specific atoms or functional groups within the molecule that are the most active sites for adsorption. imist.ma For N-(4-Hydroxyphenyl)acrylamide, the electron-rich phenol ring, the oxygen and nitrogen heteroatoms, and the π-system of the acrylamide (B121943) group are expected to be the primary sites for interaction with surfaces. mdpi.comimist.ma

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules. This technique provides a detailed, atomistic-level view of the time-dependent behavior of a molecular system, making it invaluable for studying complex processes like adsorption. mdpi.com While specific MD studies on N-(4-Hydroxyphenyl)acrylamide are not widely published, extensive research on polyacrylamide (PAM) and its derivatives offers a clear framework for how MD can be applied. researchgate.netnih.gov These simulations model the interactions between the polymer and a surface in a simulated environment, providing information on fluid-solid interactions at the atomistic level. mdpi.com

MD simulations are extensively used to investigate the adsorption of polyacrylamide-based molecules on various mineral and organic surfaces, such as calcite, kaolinite, and cellulose. mdpi.comnih.govresearchgate.net These simulations reveal the conformation of the adsorbed molecule, showing whether it adopts a flat, extended "train" conformation, which maximizes surface contact, or a more coiled "mushroom" shape. researchgate.net

The simulations quantify the interaction energies between the molecule and the surface, distinguishing between contributions from van der Waals forces and electrostatic interactions. mdpi.com For polyacrylamide derivatives, adsorption is often driven by electrostatic attraction between functional groups (like amide and carboxyl) and the surface, as well as hydrogen bonding. mdpi.comresearchgate.net In the case of N-(4-Hydroxyphenyl)acrylamide, MD simulations could predict how the hydroxyl and amide groups participate in hydrogen bonding with a surface and how the phenyl ring interacts via π-π stacking or van der Waals forces. The simulations can also model the competitive process of adsorption between the target molecule and solvent molecules, such as water. nih.gov

| Parameter Investigated | Typical Findings and Insights | Relevance to N-(4-Hydroxyphenyl)acrylamide |

|---|---|---|

| Adsorption Conformation | Molecules adopt train, loop, and tail conformations on surfaces. researchgate.net | Predicts the orientation and surface coverage of the monomer. |

| Interaction Energy | Quantifies the strength of adsorption; separates electrostatic and van der Waals contributions. mdpi.com | Determines the binding affinity to a specific surface. |

| Hydrogen Bonds | Identifies the number and lifetime of hydrogen bonds between the molecule and surface. nih.gov | Elucidates the role of the hydroxyl and amide groups in the adsorption process. |

| Radial Distribution Function (g(r)) | Shows the probability of finding surface atoms at a certain distance from polymer atoms. researchgate.net | Provides detailed information on the proximity and arrangement of functional groups at the interface. |

Monte Carlo Simulations

Monte Carlo (MC) simulations are another class of computational algorithms that rely on repeated random sampling to obtain numerical results. In the context of materials science, Grand Canonical Monte Carlo (GCMC) simulations are particularly useful for predicting the adsorption of fluids in porous materials. nsf.gov This method can determine adsorption isotherms, binding energies, and the preferential locations of adsorbed molecules within a structure. chemmethod.com

By applying MC simulations, researchers can screen materials and predict their capacity for adsorbing specific molecules. For a molecule like N-(4-Hydroxyphenyl)acrylamide, MC simulations could be used to predict its adsorption behavior on various adsorbents, such as activated carbons or metal-organic frameworks (MOFs). nsf.gov The simulations identify low-energy adsorption sites and possible adsorption configurations by probing the potential energy surface of the system. chemmethod.com Key outputs include adsorption isotherms, which plot the amount of adsorbed substance as a function of pressure or concentration, and isosteric heats of adsorption, which indicate the strength of the adsorbate-adsorbent interaction. chemmethod.com

Structure-Activity Relationship (SAR) Modeling and Prediction

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) are theoretical models that correlate the chemical structure of a molecule with its biological activity or a specific chemical property. technologynetworks.com These models are fundamental in medicinal chemistry and materials science for designing new compounds with desired properties. jocpr.com SAR is based on the principle that the structure of a chemical dictates its physical and chemical properties, and therefore its activity. technologynetworks.com

For N-(4-Hydroxyphenyl)acrylamide and its derivatives, a SAR study would involve systematically modifying the molecular structure and observing the effect on a property of interest, such as its efficacy as a polymerization inhibitor, its binding affinity to a receptor, or its adsorption capacity. The process involves:

Data Collection : Assembling a dataset of compounds with known structures and measured activities.

Descriptor Calculation : Quantifying the physicochemical or structural features of the molecules using molecular descriptors. These can include steric properties (e.g., molecular volume), electronic properties (e.g., dipole moment), and hydrophobic properties (e.g., LogP). nih.gov

Model Building : Using statistical methods or machine learning algorithms to build a mathematical model that links the descriptors to the activity. jocpr.com

Validation : Testing the model's predictive accuracy to ensure its reliability. jocpr.com

Such models can guide the synthesis of new derivatives of N-(4-Hydroxyphenyl)acrylamide with enhanced performance by predicting their activity before they are created, saving time and resources.

: Quantum Chemical Calculations for Reaction Rate Prediction

Quantum chemical calculations have become an indispensable tool in predicting the reaction rates and understanding the reactivity of molecules like N-(4-hydroxyphenyl)acrylamide. Methods such as Density Functional Theory (DFT) allow for the detailed examination of reaction mechanisms, transition states, and the electronic properties that govern chemical behavior. By modeling reaction pathways, chemists can calculate activation energies, which are crucial for predicting how fast a reaction will proceed. A lower activation energy implies a faster reaction rate. These computational models provide insights into the molecular orbitals and steric factors that dictate the compound's reactivity.

Role of Highest Occupied Molecular Orbital-Lowest Unoccupied Molecular Orbital (HOMO-LUMO) Interactions

The reactivity of N-(4-hydroxyphenyl)acrylamide is significantly influenced by the interactions between its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). According to frontier molecular orbital theory, the HOMO acts as an electron donor and the LUMO as an electron acceptor in chemical reactions. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for predicting a molecule's chemical reactivity and kinetic stability. nih.govaimspress.com

A small HOMO-LUMO energy gap suggests that the molecule can be easily excited, indicating high polarizability, low kinetic stability, and consequently, high chemical reactivity. nih.govnih.gov In electrophilic acrylamides, the LUMO's energy is particularly important in explaining differences in reactivity. nih.govacs.org For these molecules, a lower LUMO energy corresponds to a greater ability to accept electrons, thus enhancing their reactivity with nucleophiles.

To illustrate the concept with a concrete example from a related compound, quantum chemical calculations were performed on N-(2-acetylbenzofuran-3-yl)acrylamide. The computed energies of its frontier orbitals provide insight into its electronic properties and reactivity.

| Parameter | Energy (eV) |

|---|---|

| EHOMO (Highest Occupied Molecular Orbital) | -7.47 |

| ELUMO (Lowest Unoccupied Molecular Orbital) | -2.05 |

| Energy Gap (ΔE = ELUMO - EHOMO) | 5.41 |

This interactive table presents the calculated HOMO and LUMO energy values for N-(2-acetylbenzofuran-3-yl)acrylamide, which serves as an illustrative example of the parameters used to assess the reactivity of such compounds.

Impact of Steric Hindrance on Chemical Reactivity

Alongside electronic effects, steric hindrance plays a crucial role in determining the chemical reactivity of N-(4-hydroxyphenyl)acrylamide. nih.govacs.org Steric hindrance refers to the spatial arrangement of atoms and groups within a molecule that can impede a chemical reaction. In the case of N-(4-hydroxyphenyl)acrylamide, the interaction between the acrylamide group and the hydroxyphenyl ring is a key factor.

For optimal reactivity in systems with conjugated pi-electrons, a planar structure is generally favored as it maximizes orbital overlap. However, steric strain between substituents can force parts of the molecule out of plane, thereby reducing conjugation and altering reactivity. X-ray crystallography data for N-(4-hydroxyphenyl)acrylamide has revealed that the molecule is not perfectly planar. researchgate.net There is a dihedral angle of 11.6° between the mean plane of the acrylamide moiety and the benzene (B151609) ring. researchgate.net This deviation from planarity is a direct consequence of steric hindrance.

| Structural Parameter | Value |

|---|---|

| Dihedral Angle (Acrylamide Plane vs. Benzene Ring Plane) | 11.6 (2)° |

This interactive table highlights the measured dihedral angle in the crystal structure of N-(4-hydroxyphenyl)acrylamide, quantifying the degree of non-planarity caused by steric hindrance.

Applications of N 4 Hydroxyphenyl Acrylamide in Polymer Science and Functional Materials

Development of Hydrogels and Polymeric Matrices

The monomer N-(4-Hydroxyphenyl)acrylamide is a subject of interest in polymer science due to its unique chemical structure, which combines a polymerizable acrylamide (B121943) group with a functional hydroxyphenyl (phenol) group. This structure allows it to be incorporated into polymer chains, creating materials with specific properties. The acrylamide portion provides a backbone for forming hydrogels, which are three-dimensional networks of hydrophilic polymers capable of absorbing large amounts of water or biological fluids. The presence of the phenolic hydroxyl group offers potential sites for hydrogen bonding, aromatic interactions, and further chemical modification, making polymers derived from this monomer suitable for advanced biomedical applications.

Drug Delivery Systems

Hydrogels synthesized using N-(4-Hydroxyphenyl)acrylamide or its derivatives are being explored for their potential in creating sophisticated drug delivery systems. The inherent properties of polyacrylamide-based gels, such as biocompatibility and high water content, make them suitable carriers for therapeutic agents. The incorporation of the hydroxyphenyl moiety can modulate the hydrogel's properties, such as its swelling behavior, mechanical strength, and interaction with encapsulated drugs, which are critical factors for controlling drug release kinetics.

The development of oral drug delivery systems that can specifically target the colon is crucial for treating local diseases like ulcerative colitis and colorectal cancer, as well as for improving the systemic absorption of sensitive drugs. Researchers have investigated the use of polymers containing N-(4-hydroxyphenyl) groups for this purpose.

In one study, a novel hydrogel was synthesized by copolymerizing acrylamide with 4-Hydroxyphenylazo-3-N-(4-hydroxyphenyl)maleimide, a monomer containing the N-(4-hydroxyphenyl) functional group. researchgate.netjapsonline.com These hydrogels were designed to carry the anticancer drug 5-fluorouracil. The system leverages the unique environment of the colon, where specific enzymes can cleave azo bonds, triggering the release of the drug. The in-vitro drug release studies demonstrated that the release of the encapsulated drug was significantly higher in simulated intestinal fluid (pH 7.4) compared to simulated gastric fluid (pH 1.2), indicating the potential for colon-specific delivery. japsonline.com The pH-sensitive nature of such hydrogels, potentially influenced by the phenolic groups, is a key factor in preventing premature drug release in the upper gastrointestinal tract. mdpi.comnih.gov

In Vitro Drug Release from a Hydrogel Containing N-(4-hydroxyphenyl) Moiety

| Simulated Fluid | pH | Cumulative Drug Release (%) | Time (hours) |

|---|---|---|---|

| Gastric Fluid | 1.2 | Low | 2 |

| Intestinal Fluid | 7.4 | Significantly Higher | Up to 12 |

Polymeric nanoparticles offer a versatile platform for drug delivery, capable of enhancing drug solubility, protecting cargo from degradation, and enabling targeted delivery. Polymers derived from N-(4-Hydroxyphenyl)acrylamide can be formulated into hydrogel nanoparticles, often referred to as nanogels. e-tarjome.com These nanostructures combine the advantages of hydrogels with the nanoscale dimensions of nanoparticles.

The synthesis of such nanoparticles can be achieved through methods like free-radical co-polymerization of N-(4-Hydroxyphenyl)acrylamide with other monomers and a cross-linking agent. e-tarjome.com The properties of the resulting nanoparticles, including their size, swelling capacity, and drug-loading efficiency, can be tuned by adjusting the polymerization conditions and the concentration of the monomers. The hydroxyphenyl groups on the nanoparticle surface could be used for conjugating targeting ligands to direct the nanoparticles to specific cells or tissues. Encapsulating drugs within these nanoparticles can improve their pharmacokinetic profile and reduce systemic toxicity. e-tarjome.com

Typical Properties of Acrylamide-Based Hydrogel Nanoparticles

| Property | Typical Range/Value | Significance |

|---|---|---|

| Particle Size | 50 - 200 nm | Influences biodistribution and cellular uptake |

| Swelling Ratio | Variable | Affects drug release rate |

| Drug Encapsulation Efficiency | Up to 80% | Determines the amount of drug carried per particle |

The primary goal of a sustained release system is to maintain a therapeutic drug concentration over an extended period. In hydrogels made from N-(4-Hydroxyphenyl)acrylamide, drug release is governed by several mechanisms, primarily diffusion and swelling. qu.edu.iq

Diffusion-Controlled Release : The encapsulated drug moves through the aqueous pores of the hydrogel network, from an area of high concentration to low concentration. The rate of diffusion depends on the drug's size, the hydrogel's porosity, and potential interactions between the drug and the polymer matrix.

Swelling-Controlled Release : As the hydrogel absorbs water and swells, the polymer chains relax, and the mesh size of the network increases, which facilitates the release of the entrapped drug. researchgate.net

The presence of the hydroxyphenyl group in the polymer network can introduce specific hydrogen-bonding interactions with certain drug molecules. This can modulate the release profile, potentially slowing down the diffusion of the drug and leading to a more prolonged release. The release kinetics can often be described by mathematical models, such as the Higuchi model, to elucidate the dominant release mechanism. japsonline.com

Mechanisms of Drug Release from Hydrogels

| Mechanism | Description | Factors Influenced by N-(4-Hydroxyphenyl)acrylamide |

|---|---|---|

| Diffusion | Drug molecules move through the polymer mesh. | Porosity of the hydrogel, potential H-bonding with the phenyl group. |

| Swelling | Polymer network expands, increasing mesh size and releasing the drug. | Hydrophilicity and crosslink density of the polymer. |

| Chemical Degradation | Polymer backbone is cleaved, releasing the drug. | Incorporation of biodegradable cross-linkers. |

Tissue Engineering Scaffolds

Tissue engineering aims to regenerate or repair damaged tissues using a combination of cells, growth factors, and scaffolds. The scaffold provides a temporary, three-dimensional structure that supports cell attachment, proliferation, and differentiation, mimicking the natural extracellular matrix. Hydrogels based on acrylamide polymers are considered promising materials for scaffolds due to their high water content, soft-tissue-like consistency, and porous structure that allows for nutrient and waste transport. e-tarjome.com

Polymers incorporating N-(4-Hydroxyphenyl)acrylamide are potential candidates for creating such scaffolds. The biocompatibility of polyacrylamide is a significant advantage. semanticscholar.org Furthermore, the phenolic hydroxyl groups can be a key feature for enhancing scaffold functionality. These groups can potentially improve cell adhesion and can also serve as handles for covalently attaching bioactive molecules, such as cell adhesion peptides (e.g., RGD sequences) or growth factors, to guide tissue formation. The mechanical properties of the scaffold, which are crucial for matching the target tissue, can be tuned by adjusting the cross-linking density during the polymerization process. nih.gov

Gene Delivery Systems

Gene delivery is a therapeutic approach that involves introducing genetic material (like DNA or siRNA) into cells to treat diseases. Polymeric vectors are a non-viral alternative for gene delivery that offers potential advantages in terms of safety. Effective polymeric gene carriers, or polyplexes, must be able to condense and protect the nucleic acid, facilitate its entry into the cell, and release it in the cytoplasm. nih.gov

Research on Enhanced Transfection Efficiency

Currently, there is a lack of specific research literature detailing the use of N-(4-Hydroxyphenyl)acrylamide or its polymers for enhancing transfection efficiency in gene delivery applications.

Corrosion Inhibition in Metallic Systems

N-(4-Hydroxyphenyl)acrylamide and its derivatives have been identified as effective corrosion inhibitors for various metallic systems, particularly in acidic environments. Their efficacy stems from their molecular structure, which includes heteroatoms (N, O), aromatic rings, and double bonds. These features facilitate the adsorption of the molecule onto the metal surface, forming a protective barrier that mitigates the corrosive action of the aggressive medium.

Adsorption Mechanism Studies on Metal Surfaces

The protective action of N-(4-Hydroxyphenyl)acrylamide-related compounds is contingent upon their adsorption onto the metal surface, a process that has been the subject of detailed investigation. The mechanism of this adsorption dictates the stability and effectiveness of the protective film.

Characterization of Chemisorption and Physisorption

The adsorption of acrylamide derivatives on metal surfaces typically involves a combination of physical and chemical interactions. Physisorption arises from electrostatic interactions between the charged metal surface and the charged molecules of the inhibitor. Chemisorption involves the sharing of electrons between the inhibitor molecule and the metal, leading to the formation of a coordinate-type bond. This is often facilitated by the presence of lone-pair electrons on nitrogen and oxygen atoms and the π-electrons of the aromatic ring within the inhibitor's structure. Studies on related acrylamide derivatives have indicated that the adsorption process can be a mix of both, though often it is predominantly chemisorption.

Adherence to Langmuir Isotherm Adsorption Model